molecular formula C15H23N3O2 B5380809 N-(3-METHOXYPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

N-(3-METHOXYPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

Cat. No.: B5380809
M. Wt: 277.36 g/mol
InChI Key: OBFGBPLPEQTZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a piperidinoethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 3-methoxyaniline with 2-chloroethylpiperidine in the presence of a base, followed by the addition of isocyanate to form the urea linkage. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(3-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-HYDROXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA.

    Reduction: Formation of N-(3-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)AMINE.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA exerts its effects involves its interaction with specific molecular targets. The piperidinoethyl group allows the compound to interact with receptors or enzymes, potentially modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-METHOXYPHENYL)-N’-(2-MORPHOLINOETHYL)UREA
  • N-(3-METHOXYPHENYL)-N’-(2-PYRROLIDINOETHYL)UREA
  • N-(3-METHOXYPHENYL)-N’-(2-AZEPANOETHYL)UREA

Uniqueness

N-(3-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to the presence of the piperidinoethyl group, which imparts specific pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-20-14-7-5-6-13(12-14)17-15(19)16-8-11-18-9-3-2-4-10-18/h5-7,12H,2-4,8-11H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFGBPLPEQTZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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